molecular formula C12H16BrFO3 B1441736 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene CAS No. 1271673-78-9

4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene

Cat. No. B1441736
M. Wt: 307.16 g/mol
InChI Key: LDCCPHBYBRPJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene, also known as 4-BEF, is a fluorinated aromatic compound that has recently gained attention in the scientific community due to its unique properties. It has been used in a variety of applications, including organic synthesis, drug design, and biochemistry. This compound has been found to be a useful reagent for the synthesis of novel compounds, and has been used in the development of new drugs. In addition, 4-BEF has been used to study the mechanism of action of various biochemical and physiological processes, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Lithium-Ion Batteries Enhancement

4-bromo-2-fluoromethoxybenzene, a compound structurally similar to 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene, has been investigated for its role as a novel bifunctional electrolyte additive in lithium-ion batteries. It can polymerize electrochemically to form a protective film at high voltages, which prevents overcharging and enhances thermal stability, without compromising the battery's normal cycling performance. This additive also reduces the flammability of the electrolyte, providing significant safety improvements for lithium-ion batteries (Zhang Qian-y, 2014).

Fluorinated Benzoic Acids Synthesis

The compound has potential use in the chemoselective cobalt-catalyzed carbonylation process for synthesizing various fluorobenzoic acid derivatives. This process, involving polysubstituted bromo, fluoro, and chloro, fluorobenzenes, demonstrates the compound's utility in obtaining valuable chemical intermediates while retaining fluorine substituents, offering a universal method for preparing diverse fluorobenzoic acids from readily available materials (Boyarskiy, Fonari, Khaybulova, Gdaniec, Simonov, 2010).

Radiochemical Synthesis

Another application involves the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiochemistry. This synthesis, performed through nucleophilic aromatic substitution reactions, highlights the compound's role in producing radiochemicals for medical imaging and pharmaceutical research, offering a direct, efficient method for obtaining high radiochemical yields (Ermert, Hocke, Ludwig, Gail, Coenen, 2004).

Photophysical Studies

Research on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, related to the compound of interest, involves photodissociation studies using ultraviolet photodissociation at 266 nm. These studies provide insights into the energy distribution of photofragments, contributing to our understanding of molecular photophysics and the effects of fluorine substitution on molecular behavior (Gu, Wang, Huang, Han, He, Lou, 2001).

properties

IUPAC Name

4-bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(13)7-10(11)14/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCCPHBYBRPJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C=C(C=C1)Br)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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